molecular formula C25H24N2O2S B195068 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine CAS No. 133099-09-9

3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine

Katalognummer: B195068
CAS-Nummer: 133099-09-9
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: XPQZNOFTICUMIN-HSZRJFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-1-Tosyl-α,α-diphenyl-3-pyrrolidineacetonitrile is a reactant used in the preparation of Darifenacin Hydrobromide, which is used as a medication to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.

Biologische Aktivität

3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, a compound with the CAS number 133099-09-9, is recognized primarily for its role as an intermediate in the synthesis of various pharmaceutical agents, notably muscarinic receptor antagonists such as darifenacin. This article delves into the biological activity of this compound, examining its mechanisms, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C25H24N2O2S
  • Molecular Weight : 416.54 g/mol
  • Physical State : White to off-white solid
  • Melting Point : 184-186°C
  • Boiling Point : 582.8°C at 760 mmHg

The primary biological activity of this compound is attributed to its role as a precursor in the synthesis of darifenacin, which acts as a selective antagonist for muscarinic acetylcholine receptors. This mechanism is pivotal in treating conditions such as overactive bladder by inhibiting involuntary bladder contractions.

Synthesis Pathway

The synthesis involves:

  • Starting Material : (S)-1-protected-3-(sulfonyloxy)-pyrrolidine.
  • Reagent : Diphenylacetonitrile.
  • Conditions : Reaction in the presence of a base followed by deprotection under mild conditions.

This synthetic route highlights the compound's utility in creating complex heterocyclic structures that are essential in drug development.

Applications in Medicinal Chemistry

This compound serves multiple roles:

  • Intermediate for Darifenacin : As mentioned, it is crucial for synthesizing darifenacin hydrobromide, an effective treatment for overactive bladder (Youlin, 2011).
  • Chiral Solvating Agent : It is employed in NMR spectroscopy to gain insights into molecular stereochemistry, which is vital for understanding drug interactions and efficacy (Bailey et al., 1997).

Case Studies and Literature Review

Several studies have documented the biological implications of this compound:

  • Izquierdo et al. (1999) highlighted its role in synthesizing polyhydroxyindolizidines, which have potential therapeutic applications.
  • Khalifa et al. (1990) focused on its utility in preparing various pyrrole derivatives that are significant in pharmaceutical research.
  • Özdemir et al. (2004) discussed cascade cycloisomerization reactions involving this compound to generate complex pyrrolidine structures relevant to medicinal chemistry.

Data Table: Summary of Biological Activity

PropertyDescription
Compound NameThis compound
CAS Number133099-09-9
RoleIntermediate for muscarinic receptor antagonists
ApplicationsSynthesis of darifenacin, chiral solvating agent
Key StudiesIzquierdo et al., Khalifa et al., Özdemir et al.

Wissenschaftliche Forschungsanwendungen

Synthesis of Darifenacin

One of the primary applications of 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine is as an intermediate in the synthesis of Darifenacin , a medication used to treat overactive bladder. The compound serves as a key reactant in the preparation of Darifenacin hydrobromide, which is essential for its therapeutic efficacy .

Bioactive Compound Development

Research indicates that derivatives of this compound exhibit various bioactivities, including:

  • Anticonvulsant Activity : Compounds derived from pyrrolidine frameworks have shown potential in treating epilepsy and other seizure disorders .
  • Analgesic Properties : Some studies suggest that modifications to the pyrrolidine structure can lead to compounds with significant analgesic effects, comparable to morphine in certain tests .
  • Anti-inflammatory Effects : The compound's structural characteristics may contribute to anti-inflammatory activities, making it a candidate for developing new anti-inflammatory drugs .

Case Study 1: Analgesic Activity Evaluation

In a study evaluating new derivatives of pyrrolo[3,4-c]pyridine, several compounds were synthesized based on the pyrrolidine structure. These derivatives were tested for analgesic activity using the “hot plate” and “writhing” tests. The results indicated that certain derivatives exhibited stronger analgesic properties than traditional analgesics like aspirin, highlighting the potential of pyrrolidine derivatives in pain management .

Case Study 2: Anticonvulsant Screening

Another research effort focused on synthesizing novel pyrrolidine derivatives for anticonvulsant screening. The study demonstrated that specific modifications to the pyrrolidine ring could enhance anticonvulsant activity in animal models, suggesting that this compound could be a valuable scaffold for developing new anticonvulsant medications .

Eigenschaften

IUPAC Name

2-[(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-2,2-diphenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c1-20-12-14-24(15-13-20)30(28,29)27-17-16-23(18-27)25(19-26,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQZNOFTICUMIN-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)C(C#N)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628647
Record name [(3S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl](diphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133099-09-9
Record name (3S)-1-[(4-Methylphenyl)sulfonyl]-α,α-diphenyl-3-pyrrolidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133099-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl](diphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidineacetonitrile, 1-[(4-methylphenyl)sulfonyl]-α,α-diphenyl-, (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diphenylacetonitrile (17.1 g) was added to a stirred suspension of sodium hydride (4 g of a 60% suspension in mineral oil) in anhydrous toluene (250 ml) and the mixture was heated under reflux for 2 hours. On cooling to room temperature, 1-tosyl-3-(R,S)-tosyloxypyrrolidine (28 g--see Preparation 5) was added in portions and the mixture heated under reflux for 3 hours. The mixture was diluted with toluene (150 ml), washed with 5% aqueous sodium hydroxide (2×100 ml) and brine (150 ml) then dried (MgSO4) and concentrated in vacuo to give a solid which was purified by trituration with methanol to give the title compound as a colourless microcrystalline powder, yield 18 g, m.p. 186°-187° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
Reactant of Route 3
3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
Reactant of Route 4
3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
Reactant of Route 5
3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine
Reactant of Route 6
3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.